Although the provided dataset lacks specific details regarding the mechanism of action of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine derivatives, some studies shed light on their potential modes of action. For example, the fibrinogen receptor antagonist ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate is suggested to exert its antithrombotic effect by antagonizing the binding of fibrinogen to the platelet fibrinogen receptor GpIIb-IIIa [].
Modifying the structure of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine through the addition of various functional groups significantly impacts the physicochemical properties of the resulting derivatives. For example, incorporating a methoxy group into the benzothiazole ring of 7-methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088) aimed to improve its solubility in lotion formulations [].
Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787), a prodrug of the diacid SR 121566, emerged as a potent and long-acting antithrombotic agent []. This compound inhibits platelet aggregation by antagonizing the platelet fibrinogen receptor GpIIb-IIIa, suggesting potential for preventing and treating thrombosis.
7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088) exhibits potent and selective inhibition against the TGF-β type I receptor (ALK5) []. This compound demonstrates potential as a topical treatment for alopecia by inhibiting TGF-β-induced signaling.
Several derivatives have shown promising enzyme inhibitory activity. Research suggests that specific modifications to the 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine structure can lead to compounds with inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase [, , ]. These findings highlight the potential for developing novel therapeutic agents for diseases like Alzheimer's disease and diabetes.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: